molecular formula C6H9NO4 B043723 (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine CAS No. 117857-93-9

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine

Cat. No. B043723
M. Wt: 159.14 g/mol
InChI Key: GZOVEPYOCJWRFC-HZLVTQRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,1’S,2’S)-2-(Carboxycyclopropyl)glycine”, also known as L-CCG-1, is a solid compound . It is a potent group II metabotropic glutamate receptor agonist .


Synthesis Analysis

A paper on Academia.edu discusses the synthesis of this compound . The paper titled “Facile Synthesis of (2S,1’S,2’S)-2-(Carboxycyclopropyl)glycine, an Isotype-Selective Agonist of Metabotropic Glutamate Receptors” provides a detailed synthesis process .


Molecular Structure Analysis

The empirical formula of “(2S,1’S,2’S)-2-(carboxycyclopropyl)glycine” is C6H9NO4 . It contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

“(2S,1’S,2’S)-2-(carboxycyclopropyl)glycine” is a solid compound . It is soluble in water, with a solubility of more than 7 mg/mL .

Scientific Research Applications

  • Agonist for Group 2 Metabotropic Glutamate Receptors (mGluRs)

    The compound is a potent and selective agonist for group 2 metabotropic glutamate receptors, showing promise in anxiolytic properties. Its selective interaction with these receptors makes it a valuable tool for understanding the role of mGluRs in anxiety and other neurological conditions (Collado et al., 2002).

  • Brain Cerebrocortical Slices Studies

    The compound has been observed to be a potent agonist of metabotropic glutamate receptors in adult rat brain cerebrocortical slices, aiding in understanding neurotransmission and potentially offering insights into neurological disorders (Kemp et al., 1996).

  • Group 2 and 3 mGluR Agonist with Oral Activity

    Variants of this compound have been developed to act as highly potent agonists for both group 2 and 3 metabotropic glutamate receptors, notable for their oral activity, suggesting potential for therapeutic applications (Collado et al., 2004).

  • Isotype-selective Agonist of Metabotropic Glutamate Receptors

    The compound is known as an isotype-selective agonist of metabotropic glutamate receptors, facilitating the synthesis of specific analogs that can target different receptor subtypes (Ma & Ma, 1997).

  • NMDA Receptor Agonist Activity

    Some analogs of this compound have been found to be potent NMDA receptor agonists. This reveals potential applications in studying excitatory neurotransmission and perhaps implications in neurodegenerative diseases (Risgaard et al., 2013).

  • Inhibitor of Glutamate Uptake

    Certain folded isomers of this compound markedly inhibit glutamate uptake through human glutamate transporter hGluT-1, indicating potential implications in managing glutamatergic signaling and associated disorders (Yamashita et al., 1995).

Safety And Hazards

The compound is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOVEPYOCJWRFC-HZLVTQRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017616
Record name (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine

CAS RN

117857-93-9
Record name (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117857-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 2
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 3
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 4
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 5
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 6
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine

Citations

For This Compound
56
Citations
NJ Toms, DE Jane, MC Kemp… - British journal of …, 1996 - ncbi.nlm.nih.gov
In this study we describe the potent antagonist activity of a novel metabotropic glutamate (mGlu) receptor antagonist (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG) …
Number of citations: 91 www.ncbi.nlm.nih.gov
S Chaki, R Yoshikawa, S Okuyama - Neuroscience letters, 2006 - Elsevier
The role of metabotropic glutamate receptors (mGluRs) in the regulation of dopamine release in the rat nucleus accumbens was investigated. Fifteen millimolar of KCl stimulated the …
Number of citations: 28 www.sciencedirect.com
M Ishida, T Saitoh, K Shimamoto, Y Ohfune… - British journal of …, 1993 - ncbi.nlm.nih.gov
Neuropharmacological actions of a novel metabotropic glutamate receptor agonist,(2S, 1'R, 2'R, 3'R)-2 (2, 3-dicarboxycyclopropyl) glycine (DCG-IV), were examined in the isolated …
Number of citations: 238 www.ncbi.nlm.nih.gov
E Tatarczyńska, A Kłodzińska, B Kroczka… - …, 2001 - Springer
Rationale: Substances acting as agonists of group II mGlu receptors with joint group I mGlu receptor antagonist effects, or group II mGlu receptors agonists, were shown to induce …
Number of citations: 109 link.springer.com
M Pizzi, O Consolandi, M Memo… - European Journal of …, 1996 - Wiley Online Library
Metabotropic glutamate receptors (mGluRs) belong to a relative large receptor family consisting of multiple members with important roles in a number of brain functions. We report here …
Number of citations: 82 onlinelibrary.wiley.com
KZ Shen, SW Johnson - The Journal of physiology, 2003 - Wiley Online Library
Patch pipettes were used to record currents in whole‐cell configuration to study the effects of group II metabotropic glutamate receptor (mGluR) stimulation on synaptic transmission in …
Number of citations: 26 physoc.onlinelibrary.wiley.com
T Saitoh, M Ishida, H Shinozaki - British journal of …, 1998 - Wiley Online Library
Neuropharmacological actions of all the possible stereoisomers of 3′,3′‐difluoro‐2‐(carboxycyclopropyl)glycine (3′,3′‐difluoro‐CCG) were compared with those of the …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
SP Yu, SL Sensi, LM Canzoniero… - The Journal of …, 1997 - Wiley Online Library
1. Modulation of NMDA receptors by metabotropic glutamate receptors (mGluRs) in cultured mouse cortical neurons was investigated using whole‐cell and single‐channel recordings. 2…
Number of citations: 112 physoc.onlinelibrary.wiley.com
C Rae, WA Bubb, EH Moussa, VJ Balcar - Proceedings of the Australian …, 2001 - osti.gov
Full text: Several studies have strongly indicated that Na{sup +} -dependent L-glutamate transport (GluT) plays an essential part in the function of glutamatergic synapses. GluT can keep …
Number of citations: 2 www.osti.gov
P Chavis, H Shinozaki, J Bockaert… - Journal of …, 1994 - Soc Neuroscience
Modulation of Ca2+ channels by metabotropic glutamate receptors (mGluRs) was investigated in cerebellar granule cells using the cell- attached configuration of the patch-clamp …
Number of citations: 176 www.jneurosci.org

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